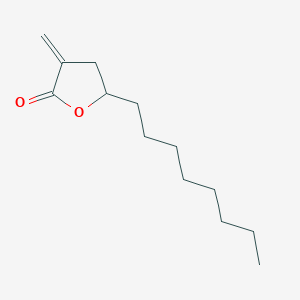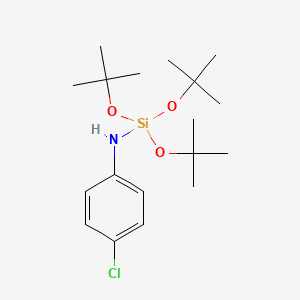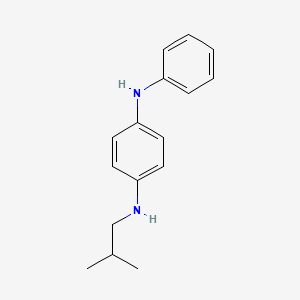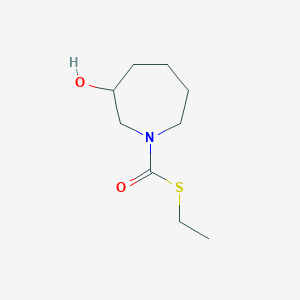![molecular formula C15H21O2P B14472385 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one CAS No. 66165-75-1](/img/structure/B14472385.png)
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one typically involves the reaction of tert-butylphosphine with phenacyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as potassium carbonate. The reaction mixture is then subjected to purification processes, such as recrystallization or column chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohol derivatives.
Applications De Recherche Scientifique
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one involves its interaction with molecular targets through its phosphanyl and ketone groups. These functional groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its activity in biological systems.
Comparaison Avec Des Composés Similaires
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one can be compared to other organophosphorus compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks a ketone group and is primarily used as a ligand in homogeneous catalysis.
Di-tert-butylphosphine: This compound has two tert-butyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive in certain reactions.
Phenylphosphine: Similar to this compound, phenylphosphine contains a phenyl group, but it lacks the ketone functionality, affecting its reactivity and applications.
Propriétés
Numéro CAS |
66165-75-1 |
|---|---|
Formule moléculaire |
C15H21O2P |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
1-[tert-butyl(phenacyl)phosphanyl]propan-2-one |
InChI |
InChI=1S/C15H21O2P/c1-12(16)10-18(15(2,3)4)11-14(17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
Clé InChI |
UUZKYRVGPNKOET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CP(CC(=O)C1=CC=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)


![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)


![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)



